11-Methyl-5H-benzo[B]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyl-5H-benzo[B]carbazole is a nitrogen-containing polycyclic aromatic hydrocarbon. This compound is part of the carbazole family, which is known for its unique structural properties and significant applications in various fields such as organic electronics, pharmaceuticals, and materials science. The structure of this compound consists of a fused tricyclic system with a methyl group attached to the 11th position, contributing to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-5H-benzo[B]carbazole can be achieved through several methods, including:
Friedel-Crafts Arylation: This method involves the use of Lewis acids to facilitate the arylation of carbazole derivatives.
Cyclization Reactions: Intramolecular cyclization of suitable precursors can lead to the formation of the carbazole core.
Cascade Annulation: This innovative approach uses cascade reactions to construct the carbazole framework efficiently.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the above synthetic routes. Optimization for large-scale production focuses on cost-effectiveness, yield, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Methyl-5H-benzo[B]carbazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated carbazole derivatives
Wissenschaftliche Forschungsanwendungen
11-Methyl-5H-benzo[B]carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Wirkmechanismus
The mechanism of action of 11-Methyl-5H-benzo[B]carbazole involves its interaction with various molecular targets:
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and telomerases, which are crucial for DNA maintenance and cell proliferation.
Signal Transduction Pathways: The compound may modulate signal transduction pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
5H-Benzo[B]carbazole: Shares a similar core structure but lacks the methyl group at the 11th position.
2,3-Benzcarbazole: Another derivative with different substitution patterns on the carbazole core.
Polycarbazoles: Polymers derived from carbazole units, used in various optoelectronic applications.
Uniqueness: 11-Methyl-5H-benzo[B]carbazole is unique due to the presence of the methyl group at the 11th position, which influences its chemical reactivity and physical properties. This substitution can enhance its stability and modify its electronic characteristics, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
120211-14-5 |
---|---|
Molekularformel |
C17H13N |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
11-methyl-5H-benzo[b]carbazole |
InChI |
InChI=1S/C17H13N/c1-11-13-7-3-2-6-12(13)10-16-17(11)14-8-4-5-9-15(14)18-16/h2-10,18H,1H3 |
InChI-Schlüssel |
AUEDAUAYPTXPDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3NC2=CC4=CC=CC=C14 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.